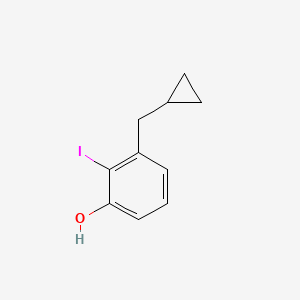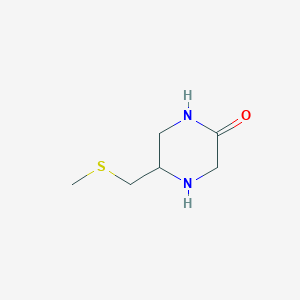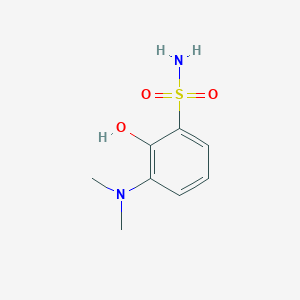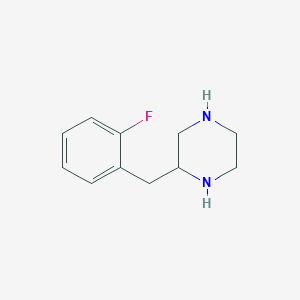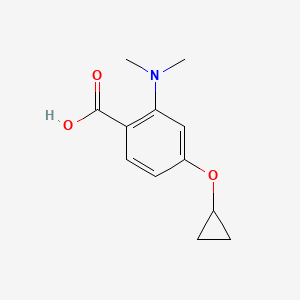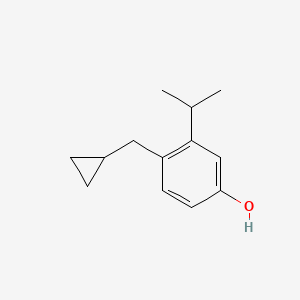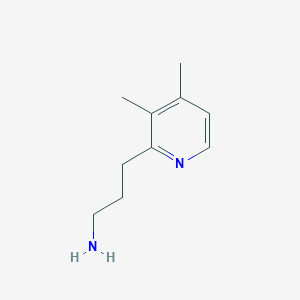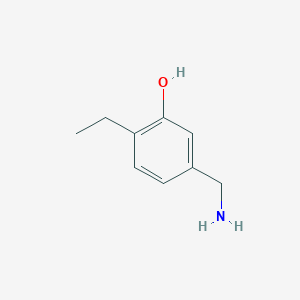
5-(Aminomethyl)-2-ethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-2-ethylphenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, characterized by the presence of an aminomethyl group (-CH2NH2) and an ethyl group (-C2H5) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-ethylphenol can be achieved through several methods. One common approach involves the reaction of 2-ethylphenol with formaldehyde and ammonia under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the aminomethyl group is introduced onto the benzene ring.
Another method involves the reduction of 5-(Nitromethyl)-2-ethylphenol using hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group (-NO2) to an amino group (-NH2), yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Catalytic hydrogenation is often preferred for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso (-NO) or nitro (-NO2) derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenolic hydroxyl group (-OH) can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Reagents such as alkyl halides (R-X) and acid chlorides (R-COCl) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
5-(Aminomethyl)-2-ethylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-ethylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenolic hydroxyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-methylphenol: Similar structure but with a methyl group instead of an ethyl group.
5-(Aminomethyl)-2-propylphenol: Similar structure but with a propyl group instead of an ethyl group.
5-(Aminomethyl)-2-isopropylphenol: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
5-(Aminomethyl)-2-ethylphenol is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the aminomethyl and ethyl groups allows for unique interactions with other molecules, making it valuable for various applications.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-(aminomethyl)-2-ethylphenol |
InChI |
InChI=1S/C9H13NO/c1-2-8-4-3-7(6-10)5-9(8)11/h3-5,11H,2,6,10H2,1H3 |
InChI Key |
UQLYFXSMJKXBAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-benzyl-3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-1,2,4-triazol-1-yl]phosphonic acid](/img/structure/B14846929.png)
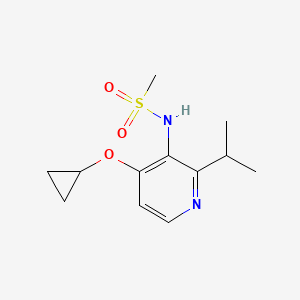
![2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14846958.png)
